N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride
CAS No.: 1177919-28-6
Cat. No.: VC4571044
Molecular Formula: C20H24ClN3OS
Molecular Weight: 389.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177919-28-6 |
|---|---|
| Molecular Formula | C20H24ClN3OS |
| Molecular Weight | 389.94 |
| IUPAC Name | N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C20H23N3OS.ClH/c1-20(2,3)19(24)22-18-16(11-21)15-9-10-23(13-17(15)25-18)12-14-7-5-4-6-8-14;/h4-8H,9-10,12-13H2,1-3H3,(H,22,24);1H |
| Standard InChI Key | XZIYZRPDMVZMRK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N.Cl |
Introduction
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-c]pyridine core, which is known for its biological activity. The compound includes a benzyl group attached to the thieno[2,3-c]pyridine ring and a cyano group, contributing to its unique chemical properties. Despite the lack of specific information on this exact compound in the provided sources, related compounds with similar structures have shown potential pharmacological applications.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step reactions. These processes often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Common solvents used include ethanol, and bases like potassium carbonate are frequently employed in these reactions.
Potential Applications
Compounds with thieno[2,3-c]pyridine cores have been explored for their biological activity, including potential anti-inflammatory effects. Molecular docking studies have suggested interactions with enzymes like 5-lipoxygenase (5-LOX), which could be relevant for developing anti-inflammatory agents.
Research Findings and Future Directions
While specific research findings on N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride are not available, related compounds have shown promise in pharmacological applications. Further research is needed to fully elucidate the properties and potential uses of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume